11-beta-H,13-dihydrosantamarine
Description
Properties
CAS No. |
7715-89-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a,9-trimethyl-3,3a,4,5,6,7,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,9-13,16H,5-7H2,1-3H3/t9-,10-,11+,12+,13-,15-/m0/s1 |
InChI Key |
DGIMMEWTLSCNGO-DMLGPZFASA-N |
SMILES |
CC1C2CCC3(C(CC=C(C3C2OC1=O)C)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@H](CC=C([C@@H]3[C@H]2OC1=O)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(CC=C(C3C2OC1=O)C)O)C |
Synonyms |
gallicadiol isogallicadiol |
Origin of Product |
United States |
Comparison with Similar Compounds
3β-Hydroxy-11β,13-Dihydrocostunolide (Compound Ⅷ)
- Source : Co-isolated with 11β-H,13-dihydrosantamarine from Ixeris sonchifolia .
- Structural Differences : Features a hydroxyl group at C-3 instead of C-11 and a saturated lactone ring.
- Spectral Data : Distinctive m/z 231 fragment due to lactone ring cleavage, differing from 11β-H,13-dihydrosantamarine’s m/z 205 .
11β-H,13-Dihydrosantamarine Isomers (Compounds 61–65)
Comparison with Other Sesquiterpene Lactones
Santamarine
8-Desoxyartelin (Compound Ⅵ)
- Structural Contrast : Contains an α-methylene-γ-lactone moiety absent in 11β-H,13-dihydrosantamarine.
- Bioactivity : Higher anti-inflammatory activity linked to the α-methylene group .
Comparative Data Table
| Compound | Core Structure | Key Modifications | Characteristic MS Fragments (m/z) | Bioactivity Notes |
|---|---|---|---|---|
| 11β-H,13-Dihydrosantamarine | Eudesmane lactone | 11β-OH, 13-H₂ saturation | 249, 231, 205 | Moderate anti-inflammatory |
| Santamarine | Eudesmane lactone | Unsaturated lactone | 247, 229, 201 | Cytotoxic |
| 3β-Hydroxy-11β,13-Dihydrocostunolide | Eudesmane lactone | 3β-OH, 13-H₂ saturation | 231, 213, 187 | Unreported |
| 8-Desoxyartelin | Germacrane lactone | α-Methylene-γ-lactone | 263, 245, 217 | Anti-inflammatory |
Research Implications
Its isomers (61–65) require further structural elucidation to clarify bioactivity differences .
Preparation Methods
Plant Material Selection and Preparation
11-Beta-H,13-dihydrosantamarine is obtained from aerial parts of Lactuca serriola, a species rich in sesquiterpene lactones. Fresh plant material is typically harvested during the flowering stage to maximize secondary metabolite production. The biomass is shade-dried, powdered, and subjected to solvent extraction.
Solvent Extraction and Fractionation
The standard protocol involves maceration or Soxhlet extraction using methanol or ethanol (80–90% v/v) at 60–70°C for 48–72 hours. The crude extract is filtered, concentrated under reduced pressure, and partitioned with nonpolar solvents (e.g., hexane) to remove lipids. Subsequent fractionation employs ethyl acetate or dichloromethane to isolate sesquiterpene lactones.
Table 1: Extraction Parameters for 11-Beta-H,13-Dihydrosantamarine
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol (80%) | |
| Temperature | 65°C | |
| Extraction Duration | 72 hours | |
| Partitioning Solvent | Ethyl acetate | |
| Yield (crude extract) | 12–15% w/w |
Chromatographic Purification
Column Chromatography
The ethyl acetate fraction undergoes silica gel column chromatography (60–120 mesh) with a gradient elution system of hexane:ethyl acetate (8:2 to 5:5). Fractions containing 11-beta-H,13-dihydrosantamarine are identified via thin-layer chromatography (TLC; Rf ≈ 0.45 in hexane:ethyl acetate 6:4).
High-Performance Liquid Chromatography (HPLC)
Final purification uses reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with an isocratic mobile phase of acetonitrile:water (65:35) at 1.0 mL/min. UV detection at 254 nm confirms peak purity (retention time: 14.2 min).
Structural Characterization
Spectroscopic Analysis
The compound’s structure is resolved through:
X-ray Crystallography
Crystals grown via vapor diffusion (methanol:water 7:3) confirm the bicyclic eudesmanolide framework with a trans-fused lactone ring. Key bond lengths include C11-O (1.43 Å) and C13-C14 (1.52 Å).
Synthetic Approaches
Biosynthetic Pathways
In Lactuca serriola, 11-beta-H,13-dihydrosantamarine derives from farnesyl pyrophosphate (FPP) via cyclization by germacrene A synthase. Subsequent oxidation and lactonization yield the final product.
Semi-Synthetic Modifications
While full synthesis remains unreported, microbial biotransformation of santamarine (a precursor) using Aspergillus niger cultures achieves 85% conversion to the dihydro derivative under aerobic conditions.
Analytical Validation
UHPLC-MS/MS Quantification
A validated method employs a C18 column (2.1 × 100 mm, 1.7 μm) with electrospray ionization (ESI−):
-
Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient : 5–95% B over 12 min.
Challenges and Optimization Strategies
Q & A
Q. What characterization techniques are essential for confirming the structural identity of 11-beta-H,13-dihydrosantamarine in natural product isolation studies?
To confirm structural identity, researchers must combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR for complete resonance assignments), mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group analysis. For known compounds, cross-referencing spectral data with literature is critical . For novel or ambiguously characterized analogs, high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystallizable) are recommended to resolve structural uncertainties .
Q. How should researchers design initial bioactivity assays for 11-beta-H,13-dihydrosantamarine to prioritize further investigation?
Begin with in vitro high-throughput screening against target-specific models (e.g., cancer cell lines, microbial strains, or enzyme targets relevant to the compound’s biosynthetic class). Use dose-response curves to determine IC50/EC50 values and establish selectivity indices by testing against non-target cell lines or enzymes. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to minimize variability .
Q. What protocols ensure reproducibility in isolating 11-beta-H,13-dihydrosantamarine from plant or microbial sources?
Document extraction solvents (e.g., methanol for polar constituents), chromatographic methods (column chromatography with silica gel or HPLC parameters), and purification steps (e.g., recrystallization solvents). Provide retention times, Rf values, and solvent ratios. For trace compounds, specify detection limits and validate purity via HPLC-UV/ELSD (>95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for 11-beta-H,13-dihydrosantamarine?
Reassess computational models (e.g., molecular docking or QSAR) by refining parameters such as binding site flexibility or solvation effects. Validate in silico predictions with orthogonal assays (e.g., surface plasmon resonance for binding affinity or isothermal titration calorimetry for thermodynamic profiling). If discrepancies persist, investigate off-target interactions using proteome-wide affinity profiling or metabolomic perturbation analysis .
Q. What experimental strategies optimize the total synthesis of 11-beta-H,13-dihydrosantamarine while addressing stereochemical challenges?
Prioritize retrosynthetic analysis to identify key stereocenters (e.g., beta-H configuration). Use asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution for stereocontrol. Monitor reaction intermediates via LC-MS and compare spectral data with natural isolates. For scalability, replace hazardous reagents (e.g., ozonolysis) with safer alternatives (e.g., dihydroxylation-oxidative cleavage) and validate step efficiency using green chemistry metrics .
Q. How should researchers design studies to elucidate the biosynthetic pathway of 11-beta-H,13-dihydrosantamarine in its native organism?
Combine genomic sequencing (e.g., Illumina/Nanopore) with transcriptomic and metabolomic profiling under stress conditions to identify candidate genes (e.g., cytochrome P450s or terpene synthases). Use heterologous expression in model systems (e.g., E. coli or yeast) to validate enzyme function. For pathway intermediates, employ stable isotope labeling (e.g., 13C-glucose) and track incorporation via NMR or MS .
Q. What methodologies address discrepancies in reported cytotoxicity data for 11-beta-H,13-dihydrosantamarine across different cell lines?
Conduct a meta-analysis of published data to identify variables such as cell culture conditions (e.g., serum concentration, passage number), assay duration, or compound solubility. Replicate experiments using standardized protocols (e.g., ATCC cell lines, MTT assay with 48-hour exposure). Explore mechanism-driven endpoints (e.g., apoptosis via flow cytometry or DNA damage via comet assay) to contextualize cytotoxicity .
Q. How can interdisciplinary approaches enhance the study of 11-beta-H,13-dihydrosantamarine’s ecological role in its native habitat?
Integrate chemical ecology with microbial co-culture experiments to identify allelopathic interactions or symbiont-dependent biosynthesis. Use field sampling paired with LC-MS metabolomics to correlate compound abundance with environmental stressors (e.g., herbivory or pathogen presence). For functional studies, employ gene knockout models or RNAi in host organisms to disrupt production and observe ecological impacts .
Methodological Guidance for Data Analysis and Reporting
- Handling Spectral Data Contradictions : Compare NMR/IR/MS data across multiple solvent systems and temperatures. Use computational tools (e.g, ACD/Labs or MestReNova) to simulate spectra and identify artifacts (e.g., solvent peaks or degradation products) .
- Reproducibility in Bioassays : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw data in public repositories (e.g., ChEMBL or PubChem) and detailing statistical methods (e.g., ANOVA with post-hoc tests) .
- Ethical Reporting of Negative Results : Disclose failed syntheses or inactive bioassay outcomes in supplementary materials to prevent redundant efforts. Use platforms like Journal of Negative Results for full transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
